molecular formula C7H12O B2357172 [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol CAS No. 6221-36-9

[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol

Cat. No.: B2357172
CAS No.: 6221-36-9
M. Wt: 112.172
InChI Key: UPIIUAPEQOCMGL-POBXSPIYSA-N
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Description

[(1R,3r,5S)-bicyclo[310]hexan-3-yl]methanol is a bicyclic alcohol compound characterized by a unique three-dimensional structure

Mechanism of Action

Mode of Action

It is known that the compound is synthesized from ®-1,2-epoxyhex-5-ene through a catalytic intramolecular cyclopropanation .

Biochemical Pathways

The biochemical pathways affected by [(1R,3r,5S)-bicyclo[31More research is needed to understand the compound’s role in biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(1R,3r,5S)-bicyclo[31Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of [(1R,3r,5S)-bicyclo[31Factors such as temperature, pH, and presence of other compounds could potentially affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol typically involves the cycloaddition reactions of suitable precursors. One common method is the photocatalytic cycloaddition reaction, which provides access to various substituted bicyclo[3.1.0]hexanes . The reaction conditions often include the use of light as a catalyst and specific solvents to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted bicyclo[3.1.0]hexanes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of advanced materials with unique mechanical and chemical properties.

Comparison with Similar Compounds

[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol can be compared with other similar bicyclic compounds such as [(1R,5S)-bicyclo[3.1.0]hexan-3-ol] . The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

List of Similar Compounds

These compounds share similar structural features but differ in their stereochemistry and functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

[(1R,5S)-3-bicyclo[3.1.0]hexanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIIUAPEQOCMGL-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-36-9
Record name [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol
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